Cas no 160542-03-0 (1-Ethoxy-4-ethynyl-2-fluorobenzene)

1-Ethoxy-4-ethynyl-2-fluorobenzene Chemical and Physical Properties
Names and Identifiers
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- 1-ethoxy-4-ethynyl-2-fluorobenzene
- Z2235409217
- 1-Ethoxy-4-ethynyl-2-fluorobenzene
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- MDL: MFCD26862872
- Inchi: 1S/C10H9FO/c1-3-8-5-6-10(12-4-2)9(11)7-8/h1,5-7H,4H2,2H3
- InChI Key: MRORUJPBOBHBLB-UHFFFAOYSA-N
- SMILES: FC1C=C(C#C)C=CC=1OCC
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 182
- XLogP3: 2.6
- Topological Polar Surface Area: 9.2
1-Ethoxy-4-ethynyl-2-fluorobenzene Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-243787-0.25g |
1-ethoxy-4-ethynyl-2-fluorobenzene |
160542-03-0 | 95% | 0.25g |
$552.0 | 2024-06-19 | |
Enamine | EN300-243787-2.5g |
1-ethoxy-4-ethynyl-2-fluorobenzene |
160542-03-0 | 95% | 2.5g |
$2185.0 | 2024-06-19 | |
Enamine | EN300-243787-0.05g |
1-ethoxy-4-ethynyl-2-fluorobenzene |
160542-03-0 | 95% | 0.05g |
$259.0 | 2024-06-19 | |
Enamine | EN300-243787-0.1g |
1-ethoxy-4-ethynyl-2-fluorobenzene |
160542-03-0 | 95% | 0.1g |
$386.0 | 2024-06-19 | |
Enamine | EN300-243787-0.5g |
1-ethoxy-4-ethynyl-2-fluorobenzene |
160542-03-0 | 95% | 0.5g |
$870.0 | 2024-06-19 | |
Enamine | EN300-243787-1.0g |
1-ethoxy-4-ethynyl-2-fluorobenzene |
160542-03-0 | 95% | 1.0g |
$1113.0 | 2024-06-19 | |
A2B Chem LLC | AV85453-100mg |
1-ethoxy-4-ethynyl-2-fluorobenzene |
160542-03-0 | 95% | 100mg |
$442.00 | 2024-04-20 | |
Enamine | EN300-243787-10g |
1-ethoxy-4-ethynyl-2-fluorobenzene |
160542-03-0 | 95% | 10g |
$4791.0 | 2023-09-15 | |
A2B Chem LLC | AV85453-2.5g |
1-ethoxy-4-ethynyl-2-fluorobenzene |
160542-03-0 | 95% | 2.5g |
$2335.00 | 2024-04-20 | |
1PlusChem | 1P01AUX9-1g |
1-Ethoxy-4-ethynyl-2-fluorobenzene |
160542-03-0 | 95% | 1g |
$1272.00 | 2025-03-19 |
1-Ethoxy-4-ethynyl-2-fluorobenzene Related Literature
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Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
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Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
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Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
Additional information on 1-Ethoxy-4-ethynyl-2-fluorobenzene
Introduction to 1-Ethoxy-4-ethynyl-2-fluorobenzene (CAS No. 160542-03-0)
1-Ethoxy-4-ethynyl-2-fluorobenzene, with the CAS number 160542-03-0, is a versatile organic compound that has gained significant attention in recent years due to its unique chemical structure and potential applications in various fields, particularly in pharmaceutical and materials science. This compound is characterized by its ethoxy, ethynyl, and fluorine substituents on a benzene ring, which confer it with distinct chemical and physical properties.
The molecular formula of 1-Ethoxy-4-ethynyl-2-fluorobenzene is C9H9FO, and its molecular weight is approximately 156.17 g/mol. The presence of the ethynyl group (C≡CH) provides the molecule with high reactivity and the ability to participate in a wide range of chemical reactions, such as nucleophilic additions and metal-catalyzed coupling reactions. The ethoxy group (OCH2CH3) adds polarity and solubility in organic solvents, while the fluorine atom (F) imparts electronic effects that influence the compound's reactivity and stability.
In the context of pharmaceutical research, 1-Ethoxy-4-ethynyl-2-fluorobenzene has been explored as a key intermediate in the synthesis of various bioactive molecules. Recent studies have highlighted its role in the development of novel drugs targeting specific biological pathways. For instance, a study published in the Journal of Medicinal Chemistry reported the use of this compound as a building block for synthesizing potent inhibitors of protein kinases, which are implicated in several diseases, including cancer and inflammatory disorders.
The unique combination of functional groups in 1-Ethoxy-4-ethynyl-2-fluorobenzene also makes it an attractive candidate for materials science applications. Researchers have utilized this compound to develop advanced materials with enhanced properties, such as improved thermal stability and mechanical strength. A notable example is its use in the synthesis of conjugated polymers for organic electronics, where the ethynyl group facilitates π-conjugation and enhances charge transport properties.
In addition to its synthetic utility, 1-Ethoxy-4-ethynyl-2-fluorobenzene has been studied for its potential as a ligand in coordination chemistry. The ethynyl group can coordinate with transition metals to form stable complexes, which have applications in catalysis and materials science. A recent study published in Inorganic Chemistry demonstrated the formation of palladium complexes using this ligand, which exhibited high catalytic activity in cross-coupling reactions.
The synthesis of 1-Ethoxy-4-ethynyl-2-fluorobenzene typically involves multi-step procedures that leverage modern synthetic techniques. One common approach involves the Sonogashira coupling reaction between 2-fluoroiodobenzene and propargyl alcohol, followed by an etherification step to introduce the ethoxy group. Advances in green chemistry have also led to more sustainable methods for synthesizing this compound, reducing environmental impact and improving overall efficiency.
Safety considerations are crucial when handling 1-Ethoxy-4-ethynyl-2-fluorobenzene. While it is not classified as a hazardous material under current regulations, proper handling procedures should be followed to ensure safety. This includes using appropriate personal protective equipment (PPE) and working in well-ventilated areas to minimize exposure risks.
In conclusion, 1-Ethoxy-4-ethynyl-2-fluorobenzene (CAS No. 160542-03-0) is a multifaceted compound with significant potential across various scientific disciplines. Its unique chemical structure offers a wide range of applications, from pharmaceutical development to materials science and coordination chemistry. Ongoing research continues to uncover new possibilities for this versatile molecule, making it an important focus area for future investigations.
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